四氟硼酸铯

描述

Caesium tetrafluoroborate is a chemical compound that is not directly discussed in the provided papers. However, related compounds involving caesium, such as caesium oxotetrafluorovanadate(V) and caesium tetrafluorocobaltate(III), are mentioned. These compounds are typically associated with fluorine and are used in various fluorination reactions. Caesium compounds are known for their reactivity and are often used in high-temperature chemical reactions to introduce fluorine atoms into organic molecules .

Synthesis Analysis

The synthesis of caesium-related fluorine compounds is not explicitly detailed in the provided papers. However, the use of caesium tetrafluorocobaltate(III) in the fluorination of pyridine and related compounds suggests that caesium compounds can be synthesized and used as fluorinating agents at high temperatures, ranging from 270°C to 400°C . The synthesis likely involves the combination of caesium salts with other metal fluorides under controlled conditions.

Molecular Structure Analysis

The molecular structure of caesium oxotetrafluorovanadate(V) has been determined using diffractometer measurements, revealing that each vanadium atom is positioned above the base of a tetragonal pyramid with oxygen at the apex and fluorine at the base corners. This structure forms an anionic chain through cis-fluorine bridges . Although this is not caesium tetrafluoroborate, it provides insight into the potential geometry and coordination environment that caesium can adopt in its fluorinated compounds.

Chemical Reactions Analysis

Caesium tetrafluorocobaltate(III) has been used to fluorinate various organic compounds, including pyridine, piperidine, and quinoline, resulting in the formation of polyfluorinated derivatives. These reactions occur at elevated temperatures and result in complex mixtures of fluorinated products, indicating that caesium compounds can act as effective fluorinating agents, facilitating the introduction of fluorine atoms into organic substrates .

Physical and Chemical Properties Analysis

The physical and chemical properties of caesium tetrafluoroborate are not directly reported in the provided papers. However, the properties of related caesium compounds, such as caesium oxotetrafluorovanadate(V) and caesium tetrafluorocobaltate(III), suggest that caesium fluorides are likely to be highly reactive, especially at elevated temperatures, and may have complex crystal structures as indicated by the tetragonal pyramid geometry observed in caesium oxotetrafluorovanadate(V) . The reactivity of these compounds in fluorination reactions also suggests that caesium tetrafluoroborate could potentially share similar reactivity profiles .

科学研究应用

有机合成中的氟化剂铯四氟硼酸盐以其在有机合成中的作用而闻名。一个显著的例子是其以1-氯甲基-4-氟-1,4-二氮杂双环[2.2.2]辛基双(四氟硼酸盐)的形式用作位选择性亲电氟化剂。由于其用户友好的特性 - 非气态、不那么侵略性、非爆炸性、毒性较小且相对便宜,这种化合物比更危险的选择如过氯酰氟或二氟化氙更受青睐(Banks, 1998)。

污染残留物的分析铯四氟硼酸盐在污染残留物的分析中发挥作用。例如,在检测钠火残留物中的铯时,使用苯基四氟硼酸钠来产生苯基四氟硼酸铯,由于其在浑浊度测量中的低溶解度和稳定性而受益(Sahoo et al., 1990)。

聚变研究中的负离子形成在聚变研究中,铯被应用于降低转换器表面的功函数,从而实现高效的负离子表面形成。在聚变研究中寻找无铯替代品用于中性束注入系统突显了理解铯在这些过程中的作用的重要性(Kurutz et al., 2017)。

环境污染物分析放射性铯,特别是137Cs,是主要的环境污染物。对土壤中Cs的迁移性的研究主要受到对伊利石等粘土矿物上的吸附控制的启发,这些研究揭示了铯在环境中的行为。这包括对Cs在分子尺度上吸附到伊利石的研究(Fuller et al., 2015)。

介孔二氧化硅合成中的促进剂四氟硼酸盐离子在介孔二氧化硅合成中作为烷氧基硅烷的水解缩合的促进剂。由于其更好的行为和促进硅骨架的位选择性生长的能力,它比氟化物离子更受青睐(Okabe et al., 2004)。

伏安法研究在硝基苯介质中研究铯离子与四苯硼酸盐离子的结合,使用循环伏安法。这类研究对于理解这些离子的相互作用和结合常数至关重要,影响着分析方法的发展(Makrlík & Hung, 1983)。

安全和危害

未来方向

Caesium tetrafluoroborate has been used in the field of perovskite solar cells, showing potential for future research in this area . Further studies could explore the use of caesium tetrafluoroborate in other applications and its potential effects on the performance and stability of these applications .

属性

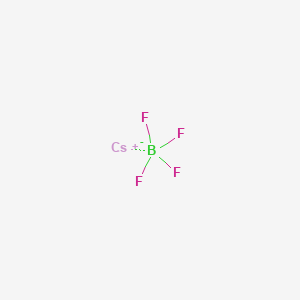

IUPAC Name |

cesium;tetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/BF4.Cs/c2-1(3,4)5;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBXRQPOVBVBECX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.[Cs+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BCsF4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20635691 | |

| Record name | Caesium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20635691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Caesium tetrafluoroborate | |

CAS RN |

18909-69-8 | |

| Record name | Caesium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20635691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。